
2-Acetyl-1-benzofuran-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetylbenzofuran-3-yl acetate is a chemical compound belonging to the benzofuran family. . The structure of 2-Acetylbenzofuran-3-yl acetate consists of a benzofuran ring with an acetyl group at the 2-position and an acetate group at the 3-position.
Métodos De Preparación
The synthesis of 2-Acetylbenzofuran-3-yl acetate can be achieved through several methods. One common synthetic route involves the acylation of 2-hydroxyacetophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Acetylbenzofuran-3-yl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with halogens such as chlorine or bromine to form halogenated derivatives . Common reagents used in these reactions include sulfuryl chloride and phenyltrimethylammonium tribromide. The major products formed from these reactions are halogenated acetylbenzofuran derivatives, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
2-Acetylbenzofuran-3-yl acetate has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran compounds, including 2-Acetylbenzofuran-3-yl acetate, have shown potential as anti-tumor, antibacterial, and antiviral agents . These compounds are also being explored for their antioxidant properties and potential use in treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-Acetylbenzofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. Benzofuran compounds are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors . The exact molecular targets and pathways involved in the action of 2-Acetylbenzofuran-3-yl acetate may vary depending on its specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Acetylbenzofuran-3-yl acetate can be compared with other similar benzofuran compounds, such as 2-acetylbenzofuran and 3-acetylbenzofuran. These compounds share a similar core structure but differ in the position and type of substituents attached to the benzofuran ring . The uniqueness of 2-Acetylbenzofuran-3-yl acetate lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzofuran derivatives.
Propiedades
Número CAS |
61153-34-2 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(2-acetyl-1-benzofuran-3-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-12(15-8(2)14)9-5-3-4-6-10(9)16-11/h3-6H,1-2H3 |
Clave InChI |
YFZSGZXUZYGURJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=CC=CC=C2O1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



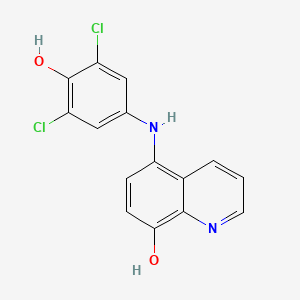
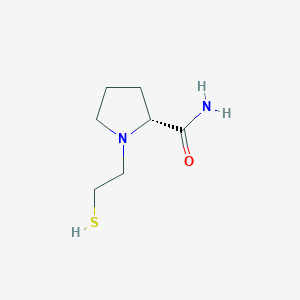


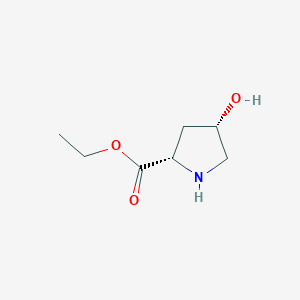
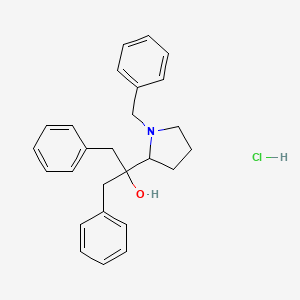
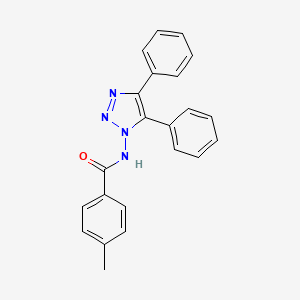
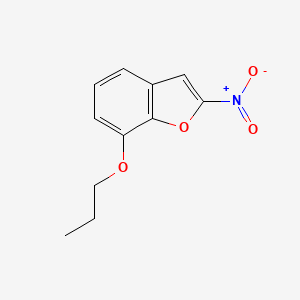
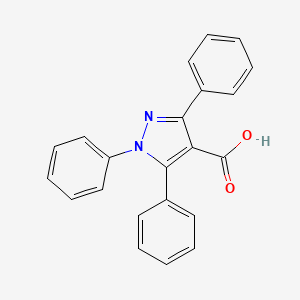

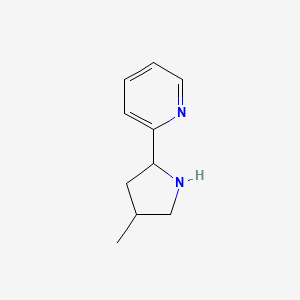
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

